Product packaging for Bacitracin zinc powder(Cat. No.:)

Bacitracin zinc powder

Cat. No.: B7943492
M. Wt: 1486.1 g/mol
InChI Key: NKULICGUDKGGRL-FCHFGNCGSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Trajectories of Bacitracin Discovery and Early Research

The discovery of bacitracin dates back to 1945. wikipedia.orgthepigsite.com It was isolated from a culture of Bacillus subtilis found in tissue debrided from a compound fracture of the tibia of a young girl named Margaret Tracy, from whom the antibiotic derives its name. wikipedia.orgmagnascientiapub.com The "Tracy I" strain was noted for its potent antagonistic activity against various Gram-positive bacteria. google.com Initial research focused on isolating, purifying, and characterizing this new antibiotic. google.comthepharmajournal.com It was found to be a polypeptide and was subsequently approved by the U.S. Food and Drug Administration (FDA) in 1948. wikipedia.orgdrugbank.com

The original isolation involved growing the "Tracy I" strain of what was identified as a member of the B. subtilis group in a broth culture. google.com The active substance, named bacitracin, was then extracted from the cell-free filtrate. google.com Early characterization revealed that bacitracin was not a single compound but a mixture of related polypeptides, with bacitracin A being the most active component. wikipedia.org Other components identified include bacitracins B, C, D, E, F, and G. wikipedia.org The synthesis of bacitracin is non-ribosomal, meaning it is not directly synthesized by ribosomes but by large enzyme complexes called nonribosomal peptide synthetases (NRPSs). wikipedia.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C66H101N17O16SZn B7943492 Bacitracin zinc powder

Properties

IUPAC Name

zinc;(4R)-4-[[(2S)-2-[[2-(1-amino-2-methylbutyl)-4,5-dihydro-1,3-thiazole-5-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxylatomethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H103N17O16S.Zn/c1-9-35(6)52(69)66-72-32-48(100-66)63(97)80-43(26-34(4)5)59(93)75-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)76-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-73-39)77-60(94)44(27-38-18-13-12-14-19-38)81-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)74-56(40)90;/h12-14,18-19,31,33-37,40-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,70,73)(H,71,89)(H,74,90)(H,75,93)(H,76,98)(H,77,94)(H,78,96)(H,79,95)(H,80,97)(H,81,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88);/q;+2/p-2/t35?,36-,37-,40-,41+,42+,43-,44+,45-,46-,47+,48?,52?,53-,54-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKULICGUDKGGRL-FCHFGNCGSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)[O-])NC(=O)C(CC(C)C)NC(=O)C2CN=C(S2)C(C(C)CC)N)CC(=O)N)CC(=O)[O-])CC3=CN=CN3)CC4=CC=CC=C4.[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCCCC[C@@H](C(=O)N[C@@H](C(=O)N1)CCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H](CCC(=O)[O-])NC(=O)[C@H](CC(C)C)NC(=O)C2CN=C(S2)C(C(C)CC)N)CC(=O)N)CC(=O)[O-])CC3=CN=CN3)CC4=CC=CC=C4.[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H101N17O16SZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1486.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Bacitracin Zinc Within Contemporary Antimicrobial Research

Unique Mechanism of Action as an Underexploited Antibacterial Strategy

Bacitracin's mechanism of action is distinct from many other antibiotics. pnas.org It inhibits the synthesis of the bacterial cell wall by targeting a specific lipid carrier molecule called undecaprenyl pyrophosphate (C55PP). nih.govpnas.org In the presence of a divalent metal ion like zinc, bacitracin binds to C55PP, preventing its dephosphorylation to undecaprenyl phosphate (B84403) (C55P). drugbank.compnas.org This step is crucial for the recycling of the lipid carrier, which is necessary to transport cell wall precursors across the cell membrane. pnas.org By sequestering C55PP, bacitracin disrupts the cell wall synthesis cycle, ultimately leading to bacterial cell death. pnas.org This specific targeting of C55PP is considered an underexploited strategy in the development of new antibiotics. universiteitleiden.nl

Role as a Natural Product Scaffold in Antimicrobial Drug Discovery

This article delves into the intricate biochemical and molecular mechanisms that underpin the antimicrobial action of bacitracin zinc powder.

Antimicrobial Spectrum and Interactivity in Controlled Systems

Characterization of Efficacy Against Gram-Positive Bacterial Phenotypes

Bacitracin zinc demonstrates notable efficacy against a range of Gram-positive bacteria. Its mechanism of action involves the inhibition of cell wall biosynthesis. Specifically, in the presence of a divalent metal ion like zinc, bacitracin binds to C55-isoprenyl pyrophosphate (IPP), a lipid carrier molecule. oup.comnih.gov This binding prevents the dephosphorylation of IPP, which is a crucial step in the recycling of the carrier molecule needed to transport peptidoglycan precursors across the cell membrane. oup.compatsnap.compatsnap.comwikipedia.org This disruption of the peptidoglycan synthesis cycle ultimately compromises the integrity of the bacterial cell wall. patsnap.comglobalrx.com

The in vitro activity of bacitracin zinc has been quantified against various clinically significant Gram-positive pathogens through the determination of Minimum Inhibitory Concentrations (MICs). The MIC represents the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. Susceptibility can vary significantly between species and even among strains of the same species.

For instance, studies have reported a wide range of MIC values for Staphylococcus aureus, with some wild-type strains showing an MIC of 32 mg/L, while others have been documented with MICs as high as 96 µg/ml or exhibiting resistance with MICs greater than 32 mg/mL. ncats.ionih.govresearchgate.net In the case of Enterococcus faecalis, bacitracin-resistant isolates can have MICs of ≥256 μg/ml, whereas sensitive mutants may be inhibited at concentrations of 32 μg/ml. nih.gov For Clostridium perfringens, a high degree of susceptibility has been observed, with 90% of tested strains being inhibited by 0.5 µg/ml of zinc bacitracin. upv.es A bacitracin-resistant clone of Streptococcus pyogenes showed high MICs to several antibiotics, though a specific MIC for bacitracin was not detailed in that particular study. nih.gov

Table 1: In Vitro Susceptibility of Gram-Positive Bacteria to Bacitracin Zinc

Bacitracin is described as exhibiting both bacteriostatic (inhibiting bacterial growth) and bactericidal (killing bacteria) properties. nih.govnih.gov The specific modality—bactericidal or bacteriostatic—is dependent on several factors, including the concentration of the antibiotic and the susceptibility of the particular microorganism. nih.govnih.gov

The primary mechanism of action, which involves the inhibition of cell wall synthesis, leads to cell lysis and death, which is characteristic of a bactericidal agent. patsnap.compatsnap.comupv.es At lower concentrations or against less susceptible organisms, the effect may be limited to the inhibition of growth (bacteriostatic). The distinction is not always absolute and can be influenced by the specific in vitro conditions of the test. nih.gov

Assessment of Limited Efficacy Against Gram-Negative Bacterial Phenotypes

While potent against many Gram-positive organisms, bacitracin zinc has minimal activity against the majority of Gram-negative bacteria. nih.govpatsnap.com This differential efficacy is a hallmark of its antimicrobial spectrum. Some Gram-negative organisms, such as species of Neisseria, are exceptions and can be susceptible. nih.govnih.gov However, a recent study showed that all 449 clinical isolates of Neisseria gonorrhoeae had MICs ranging from 2–32 mg/L, though no established breakpoints for resistance are available. nih.gov

The principal reason for the intrinsic resistance of most Gram-negative bacteria to bacitracin is the presence of their outer membrane. patsnap.compatsnap.com This additional lipid bilayer acts as a permeability barrier, preventing the bulky polypeptide antibiotic from reaching its target, the C55-isoprenyl pyrophosphate, which is located within the cytoplasmic membrane. oup.compatsnap.com

In addition to this physical barrier, specific resistance mechanisms can also be at play. Some Gram-negative bacteria possess ABC (ATP-binding cassette) transporter systems that can actively efflux the antibiotic from the cell. oup.com Another described mechanism of acquired resistance in certain exopolysaccharide-secreting Gram-negative bacteria, such as Xanthomonas campestris and some Sphingomonas strains, involves the cessation of exopolysaccharide synthesis. asm.orgnih.govnih.gov This process also utilizes C55-isoprenyl phosphate (B84403), and by halting its synthesis, the bacteria inadvertently become resistant to bacitracin's action. asm.orgnih.gov

Evaluation of Synergistic Interactions with Co-Administered Antimicrobial Agents

The efficacy of bacitracin zinc can be enhanced when used in combination with other antimicrobial agents. Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects. Such interactions are often explored to broaden the antimicrobial spectrum or overcome resistance.

In vitro studies have demonstrated synergistic or additive effects between bacitracin and other classes of antibiotics. For example, research on extensively drug-resistant Acinetobacter baumannii (a Gram-negative bacterium) showed that the combination of bacitracin with carbapenems like imipenem (B608078) or meropenem (B701) resulted in 100% additive effects in planktonic cells. nih.gov In biofilm cells of the same organism, bacitracin combined with azithromycin (B1666446) or rifampicin (B610482) also showed additive effects. nih.gov

Another study found that bacitracin enhances the susceptibility of high-level ceftriaxone-resistant Neisseria gonorrhoeae, indicating a synergistic relationship with β-lactam antibiotics against this specific pathogen. nih.gov The well-known topical combination of bacitracin with neomycin (an aminoglycoside) and polymyxin (B74138) B (a polypeptide) also suggests a complementary or synergistic action to provide a broad spectrum of activity. patsnap.comgetvitastem.com Furthermore, the presence of zinc itself may potentiate the activity of other antibiotics, such as glycopeptides, against resistant bacteria. researchgate.net

Table 2: Compound Names Mentioned

Proposed Mechanisms of Enhanced Antimicrobial Potency in Combinations

The antimicrobial efficacy of bacitracin zinc can be significantly amplified when used in concert with other antimicrobial agents. This potentiation is not merely additive but often synergistic, meaning the combined effect is greater than the sum of the individual effects. The mechanisms underpinning this synergy are multifaceted and are often tailored to the specific combination of agents employed. Research in controlled systems has elucidated several proposed mechanisms through which these enhanced antimicrobial outcomes are achieved.

A primary proposed mechanism for enhanced potency, particularly in combinations involving agents like polymyxin B, is the facilitation of antibiotic uptake through membrane disruption. Polymyxin B is known to target the outer membrane of Gram-negative bacteria, interacting with lipopolysaccharides and phospholipids (B1166683) to disrupt membrane integrity. nih.gov This disruption creates pores or transient openings in the membrane, thereby increasing its permeability. nih.gov Such an increase in permeability is thought to allow bacitracin zinc, which might otherwise have limited access to its target in certain bacteria, to penetrate the cell more effectively and reach its site of action: the lipid carrier molecule undecaprenyl pyrophosphate involved in cell wall synthesis. patsnap.com

Another proposed avenue of synergy lies in the simultaneous targeting of different critical cellular processes. While bacitracin zinc inhibits the dephosphorylation of C₅₅-isoprenyl pyrophosphate, thereby halting the peptidoglycan cycle, patsnap.com a partner antibiotic might target another essential pathway, such as protein synthesis. For instance, neomycin, an aminoglycoside antibiotic, inhibits protein synthesis by binding to the 30S ribosomal subunit. drugs.com The concurrent disruption of both cell wall synthesis and protein synthesis can overwhelm the bacterium's compensatory and repair mechanisms, leading to a more rapid and potent bactericidal effect than either agent could achieve alone.

Furthermore, the combination of antimicrobials can broaden the spectrum of activity. Bacitracin zinc is most effective against Gram-positive bacteria. nih.gov By combining it with an agent that has strong activity against Gram-negative bacteria, such as polymyxin B, the resulting formulation can effectively target a wider range of pathogens commonly found in mixed infections.

The synergy of bacitracin zinc in combination with neomycin and polymyxin B has been quantitatively demonstrated in vitro through checkerboard titrations. These studies determine the Fractional Inhibitory Concentration (FIC) index, a measure of the synergistic, additive, indifferent, or antagonistic effect of a drug combination. A lower FIC index indicates a higher degree of synergy.

Antibiotic CombinationTarget OrganismFractional Inhibitory Concentration (FIC) IndexInterpretation
Neomycin / BacitracinS. aureus<0.5Synergistic
Neomycin / BacitracinP. aeruginosa<0.5Synergistic
Bacitracin / Polymyxin BP. aeruginosa<0.5Synergistic
Neomycin / Bacitracin / Polymyxin BMultiple Organisms<1.0Synergistic

Data derived from in vitro studies using microdilution checkerboard titrations. nih.gov

Antimicrobial Resistance Research and Mechanisms

Dynamics and Prevalence of Bacitracin Resistance

The widespread use of bacitracin, particularly in agriculture as a growth promoter, has raised questions about the development and stability of bacterial resistance over time. researchgate.net While prolonged use in animal feed is generally associated with an increase in resistance genes within microbial populations, detailed long-term studies tracking this phenomenon are limited. researchgate.netcrioac-lyon.fr

Longitudinal Studies on Resistance Development and Stability

Specific longitudinal studies charting the prevalence and stability of bacitracin resistance over many years are not extensively detailed in publicly available research. However, the persistence of antibiotic resistance in bacterial populations, even after the reduction of antibiotic use, is a known phenomenon. This stability can be attributed to several factors, including the low fitness cost of some resistance mechanisms and co-selection, where the use of other antibiotics or substances selects for multi-drug resistant organisms that happen to also carry bacitracin resistance genes. The extensive and prolonged use of bacitracin in animal agriculture is thought to create a persistent selective pressure that contributes to the reservoir of resistance genes in the environment. crioac-lyon.fr

General Findings on Bacitracin Resistance Prevalence
Context of UseObservationImplicationBacterial Genera Implicated
Long-term agricultural use (growth promotion)Increased presence of bacitracin resistance genes in gut microbiota of livestock. researchgate.netCreates a potential reservoir for resistance genes that can spread.Enterococcus, Clostridium perfringens
Clinical Settings (Topical Use)Resistance is present but not as widespread as for some systemic antibiotics.Topical use may exert less selective pressure for systemic resistance.Staphylococcus aureus, Streptococcus spp.
Environmental SamplesBacitracin resistance genes are found in diverse environments, including soil and water.Highlights the widespread nature of resistance determinants.Various environmental bacteria

Analysis of the Non-Transferability of Bacitracin Resistance via Mobile Genetic Elements

Contrary to the notion of non-transferability, evidence clearly demonstrates that bacitracin resistance can be disseminated via mobile genetic elements (MGEs) such as plasmids and transposons. The transferability, however, appears to be species and mechanism-dependent.

In some bacteria, such as Clostridium perfringens, the genes responsible for high-level resistance (bcrABD operon) have been identified on the chromosome. nih.gov However, the presence of an IS1216-like insertion element flanking this gene cluster suggests a potential mechanism for mobilization and transfer. nih.gov In other clinically important pathogens, the link to MGEs is more direct. Studies have confirmed that high-level bacitracin resistance in Enterococcus faecalis is mediated by genes located on a transferable plasmid. Similarly, in Staphylococcus aureus, the locus encoding bacitracin resistance determinants has been found on a plasmid, indicating that its use could induce the dissemination of this resistance.

Transferability of Bacitracin Resistance in Various Bacteria
Bacterial SpeciesResistance GenesGenetic LocationEvidence of Transfer
Enterococcus faecalisbcrABD, bcrRPlasmidDemonstrated to be transferable via conjugation.
Staphylococcus aureusbcrABR/bacAPlasmidPlasmid location suggests potential for dissemination.
Clostridium perfringensbcrABDRChromosomeFlanked by IS-like element, suggesting potential for mobilization. nih.gov
Streptococcus mutansmbrA, B, C, DChromosomeTransfer not typically observed. nih.gov

Molecular Mechanisms of Bacterial Adaptation to Bacitracin Exposure

Bacteria have evolved sophisticated molecular systems to counteract the effects of bacitracin, which primarily disrupts cell wall synthesis by sequestering the lipid carrier molecule undecaprenyl pyrophosphate (C55-PP).

Cellular Responses and Adaptive Pathways to Cell Wall Perturbation

The most well-characterized resistance mechanism involves ATP-binding cassette (ABC) transporters that function as efflux pumps. These systems actively remove the antibiotic from the cell or its site of action.

BceAB-type Transporters : This is a primary defense mechanism in many Gram-positive bacteria. The BceAB system, regulated by a two-component system (TCS) called BceSR, is a well-studied example. researchgate.net The BceAB transporter is thought to protect the cell by removing bacitracin. Homologous systems, such as the SaNsrFP transporter in Streptococcus agalactiae, have been shown to confer resistance not only to bacitracin but also to other cell wall-targeting antibiotics like nisin and ramoplanin. nih.gov

SstFEG Efflux Pump : In Streptococcus suis, a novel ABC transporter, SstFEG, has been identified. This efflux pump contributes to bacitracin tolerance independently of the more common BceAB system, although its expression is also regulated by the BceSR two-component system. researchgate.net

Regulatory Networks : Bacteria utilize complex signaling networks to respond to cell envelope stress caused by antibiotics like bacitracin. In Enterococcus faecalis, the LiaFSR two-component system is a key sensor of cell envelope damage. biorxiv.org Exposure to bacitracin activates the LiaFSR system, which in turn upregulates other resistance determinants, demonstrating a coordinated cellular response. biorxiv.org Similarly, the VraSR system in Staphylococcus aureus is induced by various cell wall-active agents, including bacitracin.

Molecular Mechanisms of Bacitracin Resistance
MechanismKey Genes/ProteinsFunctionBacterial Species
ABC Transporter (Efflux)BceAB, RapAB, SaNsrFPPumps bacitracin out of the cell or away from its target. researchgate.netnih.govBacillus subtilis, Enterococcus faecalis, Streptococcus agalactiae
ABC Transporter (Efflux)SstFEGA novel, independent efflux pump contributing to resistance. researchgate.netStreptococcus suis
Two-Component System (Regulation)BceSR, LiaFSR, SapRS, VraSRSenses cell wall stress and upregulates expression of resistance genes. researchgate.netbiorxiv.orgBacillus subtilis, Enterococcus faecalis, Staphylococcus aureus
RGP Synthesis Modulationrgp genesAlteration of cell wall polysaccharide synthesis. nih.govStreptococcus mutans

Impact on Horizontal Gene Transfer and Resistance Plasmid Dynamics of Other Antibiotics

The effect of bacitracin on the transfer of other antibiotic resistance genes appears to be complex and potentially contradictory. Some research indicates that sub-inhibitory concentrations of antibiotics that target the cell wall, including bacitracin, can induce biofilm formation. Biofilms, with their high cell density and extracellular DNA, are known hotspots for horizontal gene transfer (HGT), which could facilitate the spread of resistance genes for other antibiotics among the biofilm community. science.gov

Conversely, other studies have suggested that bacitracin might, under certain conditions, inhibit plasmid transfer, thereby potentially reducing the incidence of resistance to unrelated antibiotics. This highlights the need for further research to understand the concentration-dependent and species-specific effects of bacitracin on the broader dynamics of antimicrobial resistance.

Investigation of Potential Resistance Gene Downregulation in Combination Therapies

A review of the available scientific literature did not yield specific research findings concerning the downregulation of bacitracin resistance genes (e.g., bceAB, bcrAB) when bacitracin zinc powder is used in combination with other therapeutic agents. While synergistic effects between bacitracin and other compounds have been explored to enhance antibacterial activity, the corresponding impact on the expression levels of specific bacitracin resistance genes is not well-documented. nih.gov Therefore, this area represents a gap in the current understanding of bacitracin resistance mechanisms and warrants future investigation.

Advanced Analytical and Detection Methodologies for Bacitracin Zinc Powder

Chromatographic Techniques for Quantitative Analysis and Purity Assessment

Chromatography is the cornerstone of bacitracin zinc analysis, enabling the separation and quantification of its various components. High-performance liquid chromatography (HPLC) is the most widely used technique, often coupled with different detectors to achieve desired levels of sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection

HPLC with UV detection is a robust and widely adopted method for the routine analysis of bacitracin zinc. This technique effectively separates the main active components, primarily Bacitracin A, from other related substances. nih.gov The separation is typically achieved on a reversed-phase column (e.g., C18) using a gradient elution. The mobile phase commonly consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govgoogle.com Detection is generally performed at a wavelength of 254 nm. nih.gov

To enhance the accuracy of quantification, especially at low concentrations, a chelating agent such as ethylenediaminetetraacetic acid (EDTA) may be added to the mobile phase. nih.govsci-hub.se This is because bacitracin is known to chelate metal ions, which can be present in the HPLC system and lead to low recovery of the analyte. nih.govsci-hub.se

Table 1: Illustrative HPLC-UV Parameters for Bacitracin Zinc Analysis

ParameterCondition
Column Reversed-phase C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A Aqueous phosphate (B84403) buffer with 0.1 mM EDTA
Mobile Phase B Acetonitrile/Methanol mixture
Gradient Elution Optimized for separation of bacitracin components
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 20 µL

HPLC with Fluorescence Detection for Enhanced Sensitivity

For analyses requiring higher sensitivity, such as the detection of trace amounts of bacitracin, HPLC with fluorescence detection is a valuable alternative. This method typically involves a derivatization step, where a fluorescent tag is attached to the bacitracin molecules. A common derivatizing agent is o-phthalaldehyde (B127526) (OPA), which reacts with the primary amines in the bacitracin structure to form a fluorescent product. This technique allows for the detection of bacitracin at levels below 5 mg/kg in animal feed. scribd.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Residue Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for identifying and quantifying bacitracin residues in complex matrices like animal feed and tissues. nih.govresearchgate.net This method combines the separation power of LC with the precise mass analysis of MS/MS. It allows for the unambiguous identification of bacitracin components based on their specific mass-to-charge ratios and fragmentation patterns. xjtu.edu.cndoaj.org LC-MS/MS is capable of detecting bacitracin residues at very low levels, often in the µg/kg range, making it an essential tool for monitoring compliance with regulations regarding antibiotic use in food-producing animals. nih.gov

Optimization of Sample Preparation and Extraction Protocols

The reliability of any analytical method for bacitracin zinc is heavily dependent on the effectiveness of the sample preparation and extraction procedures. These steps are crucial for isolating the analyte from the sample matrix and removing interfering substances.

Development of Efficient Extraction Procedures from Diverse Matrices

The choice of extraction procedure for bacitracin zinc depends on the nature of the sample matrix. For animal feed, a common method involves extraction with a mixture of methanol and hydrochloric acid. researchgate.netfamic.go.jp Another approach for feed samples is the use of a solvent mixture containing acetonitrile, methanol, and ammonia (B1221849) solution. nih.gov For animal tissues, homogenization followed by extraction with an acidic methanol/water solution is often employed. researchgate.net In some cases, matrix solid-phase dispersion (MSPD) has been utilized as an effective single-step process for sample homogenization, disruption, fractionation, and purification. oup.com

Application of Solid-Phase Extraction and Other Purification Techniques

Following initial extraction, a cleanup step is often necessary to remove co-extracted matrix components that could interfere with the analysis. Solid-phase extraction (SPE) is a widely used technique for this purpose. nih.govresearchgate.net C18 cartridges are commonly used for the SPE of bacitracin from various sample extracts. nih.gov The process involves loading the diluted extract onto the SPE cartridge, washing away impurities, and then eluting the retained bacitracin with a suitable solvent like methanol. researchgate.net This purification step is critical for achieving the low detection limits required for residue analysis and ensuring the accuracy of the chromatographic results. researchgate.net

Implementation of Spectroscopic and Biological Assay Methods

The quantification and characterization of bacitracin zinc powder rely on a combination of spectroscopic and biological methods. These techniques provide orthogonal information regarding the chemical properties and biological activity of the antibiotic.

Spectrofluorimetric Analysis Through Chemical Derivatization

Spectrofluorimetry offers a sensitive and selective approach for the determination of bacitracin zinc. This method involves the chemical derivatization of the bacitracin molecule to yield a fluorescent product, which can then be quantified. A notable derivatization strategy employs the use of o-phthalaldehyde (OPA) and 2-mercaptoethanol (B42355) in an alkaline buffer to react with the primary amino group of bacitracin. This reaction forms a highly fluorescent isoindole derivative. The resulting fluorophore is typically excited at a wavelength of approximately 342.5 nm and exhibits maximum emission around 436.5 nm. nih.gov

The optimization of reaction conditions, including pH, reagent concentration, and reaction time, is crucial for achieving maximum fluorescence intensity and ensuring the accuracy of the method. Under optimized conditions, a linear relationship between fluorescence intensity and concentration is typically observed in the microgram per milliliter range. For instance, a linear range of 0.75–4.00 µg/mL has been reported, with a limit of detection (LOD) and limit of quantitation (LOQ) of 0.13 µg/mL and 0.39 µg/mL, respectively. nih.gov

Another established derivatization reagent for bacitracin is 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). This reagent reacts with the primary amine of bacitracin in an alkaline buffered solution to produce a yellow, fluorescent product. The resulting derivative can be excited at approximately 473.4 nm with an emission maximum at 540 nm. pnas.org This method has demonstrated a linear range of 0.5–3.0 µg/mL with a limit of detection of 0.095 µg/mL. pnas.org

Table 1: Spectrofluorimetric Methods for Bacitracin Zinc Analysis
Derivatizing ReagentExcitation Wavelength (nm)Emission Wavelength (nm)Linear Range (µg/mL)Limit of Detection (LOD) (µg/mL)
o-phthalaldehyde (OPA) / 2-mercaptoethanol342.5436.50.75 - 4.000.13
4-chloro-7-nitrobenzofurazan (NBD-Cl)473.45400.5 - 3.00.095

Microbiological Assays for Potency Determination

Microbiological assays are essential for determining the biological potency of bacitracin zinc, providing a measure of its antimicrobial activity. The most common method is the agar (B569324) diffusion assay, which relies on the inhibition of a susceptible microorganism's growth by the antibiotic. The standard test organism for bacitracin is Micrococcus luteus.

The assay involves preparing a standardized suspension of Micrococcus luteus which is then used to inoculate an agar medium. Solutions of known concentrations of a bacitracin standard and the test sample are placed in wells or on paper discs on the agar surface. After an incubation period, the diameter of the zone of growth inhibition around the well or disc is measured. The potency of the test sample is then calculated by comparing the size of its inhibition zone to those produced by the standard solutions.

Key parameters for the microbiological assay are outlined in various pharmacopoeias and include the specific culture medium, buffer solutions for dilutions, and incubation conditions. For instance, Medium F-1 is often used as the culture medium, and dilutions are typically prepared using a phosphate buffer.

Table 2: Typical Conditions for Microbiological Assay of Bacitracin Zinc
ParameterSpecification
Test OrganismMicrococcus luteus (e.g., ATCC 10240)
Culture MediumMedium F-1
Assay TypeAgar well diffusion method
Standard ConcentrationsTypically high and low concentrations (e.g., 0.2 and 0.05 units/mL)
Incubation Temperature32-39°C

Addressing Analytical Challenges and Advancements in Detection

The complex nature of the bacitracin molecule and the presence of the zinc ion present unique challenges in its analysis. However, ongoing advancements in analytical methodologies are continually improving the sensitivity, specificity, and efficiency of detection.

Strategies for Mitigation of Metal Ion Complexation in Analytical Systems

The ability of bacitracin to chelate metal ions, which is fundamental to its biological activity, can interfere with certain analytical techniques, particularly High-Performance Liquid Chromatography (HPLC). The presence of ubiquitous metal ions in HPLC systems, such as stainless steel columns and frits, can lead to the sequestration of bacitracin, resulting in poor peak shape, low recovery, and inaccurate quantification, especially at low concentration levels. nih.govgoogle.com

A primary strategy to overcome this challenge is the addition of a strong chelating agent to the mobile phase. Edetate disodium (B8443419) (EDTA) has been shown to be effective in this regard. nih.govgoogle.comsci-hub.se By including EDTA in the mobile phase, any divalent metal cations present in the HPLC system are complexed, preventing their interaction with bacitracin and thereby improving the recovery and chromatographic performance. nih.govgoogle.comsci-hub.se The use of EDTA in the diluent for bacitracin zinc samples also serves to sequester the Zn2+ from the complex prior to analysis. sci-hub.se

Innovations in Sensitivity and Specificity for Trace Analysis

The need to detect and quantify trace levels of bacitracin zinc, particularly in complex matrices such as animal feed and biological samples, has driven the development of highly sensitive and specific analytical methods. A significant innovation in this area is the coupling of liquid chromatography with mass spectrometry (LC-MS).

Ultra-Performance Liquid Chromatography tandem mass spectrometry (UPLC-MS/MS) has emerged as a powerful technique for the trace analysis of bacitracin. These methods offer high selectivity and sensitivity, allowing for the detection and quantification of bacitracin at levels as low as micrograms per kilogram (µg/kg). For instance, a UPLC-MS/MS method has been developed for quantifying bacitracin zinc in animal feed with limits of quantification ranging from 7.2 to 20 µg/kg for the different bacitracin components. nih.gov Such methods often employ solid-phase extraction (SPE) for sample clean-up and pre-concentration, further enhancing sensitivity. nih.gov

Another advanced technique is Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS). This high-resolution mass spectrometry approach is particularly useful for the separation and characterization of the various related substances and degradation products present in bacitracin samples. nih.govresearchgate.netxjtu.edu.cn The high mass accuracy of TOF-MS allows for the confident identification of bacitracin components and their impurities.

Beyond chromatography-based methods, other innovative approaches are being explored. A flow microcalorimetric assay has been developed that demonstrates better reproducibility and a higher sensitivity (0.02 µg/mL) compared to conventional microbiological assays. researchgate.net Additionally, rapid screening methods such as a colloidal gold-based immunochromatographic strip assay have been developed for the detection of bacitracin zinc in milk, offering a quick and convenient tool for on-site analysis. xjtu.edu.cn

Table 3: Compound Names Mentioned in the Article
Compound Name
Bacitracin A
4-chloro-7-nitrobenzofurazan
Edetate disodium
o-phthalaldehyde
2-mercaptoethanol

Structural Biology and Rational Design of Bacitracin Analogues

High-Resolution Structural Elucidation of Bacitracin-Target Complexes

The determination of the three-dimensional structure of bacitracin in complex with its target and essential metal cofactors has been a pivotal achievement in understanding its mechanism of action. These high-resolution snapshots provide a molecular blueprint for its potent antibacterial activity.

A landmark study provided the crystal structure of the ternary complex of bacitracin A, zinc (Zn²⁺), and a geranyl-pyrophosphate ligand at a remarkable resolution of 1.1 Å pnas.orgnih.govnih.govacs.org. This high resolution has offered unprecedented molecular details of how bacitracin recognizes its target. The structure revealed that bacitracin A, in the presence of zinc and its lipid pyrophosphate ligand, adopts a highly compact and rigid conformation. This ligand-induced folding is crucial, as the flexibility of the antibiotic in its unbound state makes it difficult to crystallize on its own pnas.org.

The crystal structure elucidated that the antibiotic, in concert with a zinc ion and a sodium ion, completely envelops the pyrophosphate group of the lipid ligand pnas.orgnih.govnih.govacs.org. The zinc ion acts as an organizing center, facilitating the assembly of the antibiotic and the pyrophosphate group nih.gov. Interestingly, the structure also revealed an unsuspected role for a sodium ion in target recognition pnas.orgnih.gov. Earlier X-ray diffraction studies of bacitracin A complexed with a subtilisin proteinase also provided insights into its conformational flexibility, showing that it can adopt different conformations depending on its environment ias.ac.inias.ac.in.

Upon binding to its target, bacitracin A undergoes a significant conformational change, forming a C-shaped "wall" that wraps around the ligand nih.govpnas.org. The backbone of the first eight amino acid residues curves around the pyrophosphate group, and a reverse turn at residue 9 positions residues 10 to 12 in an antiparallel orientation above residues 6 to 8 nih.govpnas.org. This arrangement creates a highly amphipathic structure, with a hydrophobic exterior and a polar interior that sequesters the pyrophosphate moiety pnas.orgnih.govnih.govacs.org.

This complete envelopment of the ligand's pyrophosphate headgroup is a key feature of bacitracin's mechanism and represents a unique mode of recognition for lipid pyrophosphates pnas.orgnih.gov. This sequestration is so efficient that it shields the pyrophosphate group from the solvent nih.gov. This structural arrangement explains the high specificity of bacitracin for undecaprenyl pyrophosphate, the lipid carrier involved in bacterial cell wall biosynthesis nih.govpnas.org. The highly ordered amphipathic conformation, with hydrophobic side chains aligned on one face, is thought to facilitate interaction with the bacterial cell membrane pnas.org.

Structural Feature Description Significance
Overall Conformation Compact, C-shaped structure induced by ligand binding.Essential for target recognition and stable complex formation.
Ligand Binding Pocket Complete envelopment of the pyrophosphate group.High specificity and efficient sequestration of the target.
Metal Ion Coordination Involves both a zinc (Zn²⁺) and a sodium (Na⁺) ion.Zinc acts as an organizing center for the complex assembly.
Amphipathicity Hydrophobic exterior and a polar, pyrophosphate-binding interior.Facilitates interaction with the bacterial membrane environment.
Resolution 1.1 ÅProvides highly detailed molecular insights into the interactions.

Structure-Activity Relationship (SAR) Studies for Enhanced Antimicrobial Potency

Informed by the high-resolution structural data, researchers have embarked on structure-activity relationship (SAR) studies to rationally design bacitracin analogues with enhanced antimicrobial potency, improved pharmacokinetic properties, and the ability to overcome resistance.

Recent crystallographic insights have shown that when bound to its lipid target, the hydrophobic side chains of bacitracin align on one face of the complex, presumably to interact with the bacterial cell membrane pnas.org. This has spurred investigations into modifying these non-polar amino acid residues to enhance membrane anchoring and, consequently, antibacterial activity.

A notable study involved the design, synthesis, and evaluation of a series of bacitracin analogues where the branched four-carbon side chains of Leucine at position 3 (Leu3) or Isoleucine at position 8 (Ile8) were substituted with an eight-carbon linear aliphatic side chain. These modifications resulted in a dramatic enhancement of antibacterial activity, particularly against vancomycin-resistant isolates pnas.org. The elongated hydrophobic side chains are believed to improve the interaction of the antibiotic-target complex with the bacterial membrane.

Modification Position Rationale Observed Effect
Substitution with an 8-carbon linear aliphatic chainLeu3Enhance hydrophobic interactions with the bacterial membrane.Dramatically enhanced antibacterial activity.
Substitution with an 8-carbon linear aliphatic chainIle8Enhance hydrophobic interactions with the bacterial membrane.Dramatically enhanced antibacterial activity.
Replacement with PhenylalanineLeu3, Ile5, or Ile8Introduce aromatic side chains.No appreciable reduction in Minimum Inhibitory Concentration (MIC).

The dependence on zinc for its activity is a well-established characteristic of bacitracin. However, the development of analogues that are fully active without the need for zinc supplementation would be advantageous. Intriguingly, some of the rationally designed analogues with modified non-polar side chains have shown potent activity without the need for additional zinc pnas.org.

Development of Advanced Synthetic Routes and Chemical Modification Strategies

The chemical complexity of bacitracin presents significant challenges to its synthesis and modification. The development of robust and efficient synthetic strategies is crucial for producing novel analogues for SAR studies and therapeutic development. Bacitracin is naturally synthesized by nonribosomal peptide synthetases (NRPSs) wikipedia.org.

An optimized synthetic route combining solid- and solution-phase approaches has been developed for the preparation of bacitracin A nih.govuniversiteitleiden.nl. This method addresses the formation of undesired epimers associated with the stereochemically fragile N-terminal thiazoline (B8809763) moiety, which has been a significant hurdle in previous synthetic efforts nih.govuniversiteitleiden.nl. This optimized route has enabled the synthesis of various bacitracin analogues, including those with alternative zinc-binding groups replacing the native thiazoline ring nih.govnih.gov.

Chemical modification of the bacitracin molecule has also been a strategy to probe its structure-activity relationships. Studies have shown that modification of the single side-chain amino group of the D-ornithine residue leads to a significant loss of antibacterial activity, highlighting its importance ias.ac.in. Conversely, modifications of the carboxyl groups of D-asparagine and D-glutamic acid residues did not significantly impact activity ias.ac.in. The imidazole (B134444) nucleus of the L-histidine residue has also been identified as being important for antibacterial activity ias.ac.in.

Optimized Synthetic Methodologies for Bacitracin A and its Derivatives

The chemical synthesis of bacitracin A and its derivatives is a complex undertaking due to its macrocyclic peptide structure and the presence of a stereochemically fragile N-terminal thiazoline moiety. nih.gov Early work focused on establishing viable synthetic routes, with a significant breakthrough being the development of an efficient solid-phase total synthesis of bacitracin A. acs.orgacs.orgnih.gov

A key strategy in this solid-phase approach involves three main features:

Linkage to the solid support: The peptide is anchored to the resin through the side chain of the L-asparaginyl residue. acs.orgnih.gov

Cyclization on-resin: The macrocycle is formed via an amide bond between the α-carboxyl group of L-Asn and the side-chain amino group of L-Lys. acs.orgnih.gov

Post-cyclization coupling: The N-terminal thiazoline dipeptide is added as a single unit after the cyclic core has been formed. acs.orgnih.gov

More recent advancements have focused on optimizing this process to address challenges such as the formation of undesired epimers at the N-terminal thiazoline. nih.gov A combined solid- and solution-phase approach has been developed to ensure higher stereochemical purity of the final product, which is crucial for generating reliable structure-activity relationship (SAR) data for new analogues. nih.govnih.gov

Table 1: Key Steps in an Optimized Solid-Phase Synthesis of Bacitracin A

Step Description Key Reagents/Conditions
Resin Attachment The initial amino acid, Fmoc-L-Asp(OH)-OAllyl, is attached to a PAL resin. PAL resin, coupling agents
Peptide Elongation The linear peptide chain is assembled in the C-to-N direction using automated SPPS. Fmoc-protected amino acids, HBTU, DIEA
Selective Deprotection The allyl and Aloc protecting groups on Asn and Lys are removed simultaneously. Palladium tetrakis(triphenylphosphine)
On-Resin Cyclization An intramolecular amide bond is formed to create the cyclic peptide core. PyBOP, HOBT
Thiazoline Coupling The pre-formed thiazoline dipeptide is coupled to the N-terminus of the cyclized peptide. Coupling agents
Cleavage & Deprotection The synthetic peptide is cleaved from the resin and all remaining side-chain protecting groups are removed. TFA, phenol, triisopropylsilane

| Purification | The final product is purified to homogeneity. | Reverse-phase HPLC |

This table is generated based on data from multiple sources. acs.orgacs.orgnih.gov

Exploration of Novel Zinc-Binding Motifs within Analog Design

The zinc ion is critical for bacitracin's activity, acting as a bridge to coordinate both the antibiotic and its phospholipid target, undecaprenyl pyrophosphate (C₅₅PP). pnas.orgnih.govpnas.org The native N-terminal thiazoline moiety is a key part of this zinc-binding site. nih.gov However, this group is synthetically challenging and has been implicated in the systemic toxicity of bacitracin. nih.govuniversiteitleiden.nl

These factors have prompted research into replacing the thiazoline with alternative zinc-binding motifs. nih.gov Several analogues have been synthesized where the thiazoline was substituted with other known zinc-coordinating groups, such as 2,2'-bipyridine (B1663995) and 2-picolinic acid, or replaced with simple acyclic dipeptides like Gly-L-Ile and L-Ala-L-Ile. nih.govuniversiteitleiden.nl

The results of these explorations were definitive: all analogues lacking the specific aminothiazoline moiety were found to be inactive as antibiotics. nih.govuniversiteitleiden.nl This demonstrates the crucial and highly specific role of the native N-terminal structure. The orientation of the zinc-chelating group is finely tuned, and even minor variations, such as those introduced by planar motifs like bipyridine, can lead to a complete loss of activity, likely due to misalignment within the zinc-binding pocket. universiteitleiden.nl Chemoenzymatic approaches to generate derivatives with thiazole (B1198619) and oxazole (B20620) heterocycles have also been explored, yielding analogues with some bactericidal activity, further highlighting the potential for modifying this subunit. nih.govsigmaaldrich.com

Comprehensive Evaluation of Novel Bacitracin Variants

Informed by structural insights, recent rational design efforts have focused on modifying the nonpolar amino acid residues of bacitracin A. pnas.orgnih.gov The crystal structure of the bacitracin-C₁₀PP complex revealed that the hydrophobic side chains align on one face, forming a nonpolar "collar" that is presumed to interact with the bacterial cell membrane. pnas.orgqub.ac.ukqub.ac.uk The strategy has been to enhance these hydrophobic interactions to improve target binding and antibacterial potency. qub.ac.uk

Assessment of Efficacy Against Multi-Drug Resistant Bacterial Phenotypes

A series of bacitracin analogues were synthesized where nonpolar residues at various positions were substituted with amino acids bearing longer, linear aliphatic side chains. pnas.org The antibacterial activity of these variants was assessed against a panel of clinically relevant Gram-positive pathogens, including multi-drug resistant (MDR) strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). pnas.orgnih.gov

The results were striking. While substitutions at several positions yielded modest or no improvement, the replacement of the branched four-carbon side chains of Leu³ or Ile⁸ with an eight-carbon linear aliphatic side chain (in analogues designated 9 and 11 , respectively) resulted in a dramatic enhancement of antibacterial activity. pnas.org These analogues showed significantly lower minimum inhibitory concentrations (MICs) compared to the parent bacitracin A, particularly against vancomycin-resistant isolates, including those with the challenging vanA resistance type. pnas.orguniversiteitleiden.nl Another study focused on a site-selective modification of the ornithine residue, leading to a lead compound, Bac-51, which showed up to a 256-fold improvement in activity against MRSA and other resistant strains. nih.gov

Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL of Bacitracin A and Selected Analogues Against Resistant Bacteria

Compound S. aureus (MRSA) E. faecium (VRE, vanA) E. faecium (VRE, vanB)
Bacitracin A 8 16 8
Analogue 9 (Leu³ → 8-carbon chain) 1 1 1
Analogue 11 (Ile⁸ → 8-carbon chain) 1 1 1

This table is generated based on data from PNAS. pnas.org

Notably, the enhanced activity of analogues 9 and 11 did not require supplementation with exogenous Zn²⁺, unlike the natural product, suggesting their modifications may improve complex formation or membrane interaction independently. pnas.orguniversiteitleiden.nl

Mechanistic Validation of Designed Analogues (e.g., Cell Wall Synthesis Disruption Assays)

To confirm that the enhanced antibacterial potency of the novel analogues was due to the intended mechanism of action, further mechanistic studies were conducted. Bacitracin functions by sequestering C₅₅PP, the lipid carrier that transports peptidoglycan precursors across the cell membrane, thereby inhibiting cell wall biosynthesis. pnas.orgqub.ac.uknih.govselleckchem.com

A key experiment to validate this mechanism is a cell-based assay that detects the accumulation of the cytoplasmic cell wall precursor, UDP-MurNAc-pentapeptide. pnas.org When cell wall synthesis is inhibited at the membrane level, this precursor builds up inside the cell. The most potent bacitracin analogues, 9 and 11 , were shown to induce the accumulation of this precursor, confirming that they, like bacitracin A, interfere with the lipid II cycle. pnas.org Further studies confirmed that these next-generation bacitracins form stable complexes with C₅₅PP. nih.govnih.gov

Additionally, some highly potent lipopeptide derivatives, such as Bac-51, were found to have a dual mode of action. nih.gov Beyond the enhanced inhibition of peptidoglycan biosynthesis, they also exhibited membrane-disrupting activity. nih.gov This dual mechanism may contribute to their increased potency and a reduced likelihood of resistance development. nih.gov Scanning electron microscopy of VRE cells treated with analogues 9 and 11 showed morphological changes consistent with cell wall disruption, further validating their mechanism of action. pnas.org

Ecological and Environmental Impact on Microbial Communities

Influence on Animal Gut Microbiota Composition and Diversity

The gut microbiota plays a crucial role in the health, growth, and development of animals. The introduction of antimicrobial compounds like bacitracin zinc can lead to significant alterations in the composition and diversity of these complex microbial communities.

Research in Poultry Models (e.g., Broiler Chickens)

One study found that bacitracin zinc changed the composition and increased the diversity of the caecal microbiota in broilers by reducing the abundance of dominant species nih.govresearchgate.net. This alteration was linked to a reduced feed conversion ratio, indicating an impact on the bird's nutrient utilization nih.govresearchgate.net. The most notable shifts were observed in the populations of Lactobacillus species nih.govresearchgate.net. Interestingly, different phylotypes of lactobacilli were found to be either positively or negatively correlated with the feed conversion ratio, suggesting that the specific species of Lactobacillus present are critical to the host's growth performance nih.govresearchgate.net.

Another study observed that bacitracin zinc significantly reduced the number of coliform bacteria in the ileum researchgate.net. It also led to lower counts of Clostridium perfringens and Lactobacillus salivarius researchgate.net. The reduction in certain Lactobacillus species may be beneficial, as high numbers of these bacteria can sometimes be associated with growth depression in broilers researchgate.net.

The following table summarizes the observed effects of bacitracin zinc on the gut microbiota of broiler chickens from various studies.

Microbial GroupLocationEffect of Bacitracin ZincReference
Overall RichnessIleum and CaecaNo significant change nih.gov
Overall CompositionIleum and CaecaAltered nih.gov
Overall DiversityCaecaIncreased nih.govresearchgate.net
Lactobacillus speciesCaecaSignificant shifts in abundance nih.govresearchgate.net
Coliform bacteriaIleumSignificantly reduced researchgate.net
Clostridium perfringensIntestinesSignificantly lower counts researchgate.net
Lactobacillus salivariusIntestinesSignificantly lower counts researchgate.net
BifidobacteriumIleum and CaecaEnriched with access to range, not directly by bacitracin nih.gov

Studies in Other Livestock Species (e.g., Rabbits, Quails)

A study on weaned rabbits compared the effects of bacitracin methylene disalicylate (BMD) and bacitracin zinc. It was found that both substances had similar effects on the abundance of the predominant phyla in the cecal content nih.gov. Both BMD and bacitracin zinc supplementation increased the richness of the bacterial community compared to a control group nih.gov.

The table below presents the findings from studies on the effects of bacitracin zinc on the gut microbiota of rabbits.

Microbial GroupLocationEffect of Bacitracin ZincReference
Total BacteriaCaecaDecreased by 26% cabidigitallibrary.org
ColiformsCaecaReduced by half cabidigitallibrary.org
EnterococciCaecaReduced to non-detectable levels cabidigitallibrary.org
Overall RichnessCaecaIncreased nih.gov

Analysis of Age-Related Shifts in Gastrointestinal Microbial Communities

The gastrointestinal microbiota of animals undergoes significant changes with age. In broiler chickens, the richness of both the ileal and caecal microbiota increases as the birds get older nih.gov. The composition of the microbiota also demonstrates age-related shifts, with birds of the same age showing more similar microbial profiles nih.gov.

Identification of Specific Bacterial Taxa Affected by Exposure

The use of bacitracin zinc in animal feed leads to shifts in the abundance of specific bacterial taxa within the gastrointestinal tract. In broiler chickens, a primary target of bacitracin zinc appears to be species within the genus Lactobacillus nih.govresearchgate.net. The alteration in the populations of these bacteria is thought to be a key mechanism through which bacitracin zinc influences growth performance nih.govresearchgate.net.

Studies have also identified reductions in other specific bacterial groups, including coliforms and Clostridium perfringens researchgate.net. The suppression of potentially pathogenic bacteria like C. perfringens is a desired outcome of antibiotic use in poultry production.

In rabbits, bacitracin zinc has been shown to significantly reduce the populations of coliforms and enterococci cabidigitallibrary.org.

Effects on Environmental Microbial Ecosystems

The use of bacitracin zinc in animal agriculture can lead to its release into the environment through manure, which can then impact microbial communities in soil and aquatic ecosystems.

Impact on Aquatic and Soil Microbial Diversity (e.g., Mariculture Sediments)

When bacitracin zinc enters the soil, it has the potential to alter the composition and function of soil microbial communities. A field experiment investigating the multi-year and short-term responses of soil ammonia-oxidizing prokaryotes to bacitracin zinc found that it could suppress the abundance of ammonia-oxidizing bacteria (AOB) at a concentration of 10 mg/kg of soil nih.gov. Conversely, the same concentration of bacitracin zinc led to an increase in the abundance of ammonia-oxidizing archaea (AOA) nih.gov. This suggests that AOB are more sensitive to bacitracin zinc and that AOA may expand to fill the niche left by the suppressed bacteria nih.gov. At lower concentrations (0.1 mg/kg), bacitracin zinc did not have a discernible effect on either AOB or AOA abundance nih.gov.

In aquatic environments, the introduction of zinc can affect microbial ecosystems. While specific studies on the impact of bacitracin zinc on mariculture sediments are limited, research on the effects of zinc in aquatic systems indicates that it can suppress the bacterial uptake of dissolved organic matter nih.gov. This can have cascading effects on the entire microbial loop, potentially making bacterivorous protozoa and zooplankton more vulnerable than bacteria themselves nih.govresearchgate.net. Excessive levels of zinc in aquatic environments can alter microbial diversity and affect the bioavailability of other metals nih.gov.

Characterization of Shifts in Bacterial Community Structure and Genera

In agricultural settings, particularly in poultry production, bacitracin zinc has been observed to alter the caecal microbiota of chickens. One of its primary effects is producing shifts among Lactobacillus species. nih.gov Studies have detailed a significant reduction in the genera Lactobacillus and Eubacterium, alongside an increase in the abundance of bacteria belonging to the order Clostridiales and the genus Faecalibacterium. mdpi.com Further research has identified an increased relative abundance of Bilophila in response to bacitracin treatment. The impact extends to other bacterial families; for instance, bacitracin affects several members of the Ruminococcaceae and Lachnospiraceae families and consistently decreases the presence of Bifidobacterium. nih.gov

The following table summarizes observed changes in the relative abundance of bacterial genera in broiler chicken gut microbiota following exposure to bacitracin zinc.

Bacterial Genus/GroupObserved ChangeEnvironment
LactobacillusDecreaseBroiler Chicken Gut
EubacteriumDecreaseBroiler Chicken Gut
BifidobacteriumDecreaseBroiler Chicken Gut
ClostridialesIncreaseBroiler Chicken Gut
FaecalibacteriumIncreaseBroiler Chicken Gut
BilophilaIncreaseBroiler Chicken Gut
Ruminococcaceae membersImpactedBroiler Chicken Gut
Lachnospiraceae membersImpactedBroiler Chicken Gut

In ruminant animals, in vitro studies on rumen fermentation have demonstrated that bacitracin zinc can lower the populations of major bacterial phyla. researchgate.net These effects are detailed in the table below.

Bacterial Phylum/GroupObserved ChangeEnvironment
FirmicutesDecreaseRumen (in vitro)
BacteroidetesDecreaseRumen (in vitro)
MethanogensDecreaseRumen (in vitro)
Clostridium aminophilumDecreaseRumen (in vitro)
Clostridium sticklandiiDecreaseRumen (in vitro)

The ecological impact of bacitracin zinc is not confined to animal microbiomes. In mariculture sediments, its presence as a selective pressure has been shown to greatly alter the structure of cultivable bacterial communities. mdpi.com While Proteobacteria were dominant before exposure, the application of bacitracin zinc inhibited the growth of certain strains, including those from the phyla Actinobacteria and Bacteroidetes. mdpi.com However, this selective pressure also allowed for the isolation of numerous new genera that were not detected in control samples, indicating a profound restructuring of the microbial community. mdpi.com

Broader Implications for Microbiome Research and Ecosystem Health

The disruption of the gut microbiome by antibiotics can lead to a state of dysbiosis, which affects the host's metabolic processes and immune system regulation. nih.govresearchgate.net Changes in the gut microbiota are linked to variations in the production of crucial metabolites, such as short-chain fatty acids (SCFAs), which play a vital role in host health. nih.gov The reduction of beneficial microbes can compromise the gut's barrier function and increase susceptibility to pathogens. nih.gov Understanding these antibiotic-induced changes is a critical area of microbiome research, as it can illuminate the intricate relationships between host and microbe and guide the development of strategies to restore a healthy microbial balance. nih.govnih.gov

From an environmental perspective, the widespread use of antibiotics like bacitracin zinc contributes to their release into soil and aquatic ecosystems, often through animal waste. mdpi.com This introduction acts as a selective pressure that can reduce the functional diversity of native microbial communities. nih.gov A decrease in microbial diversity can impair essential ecosystem processes that microorganisms drive, such as nutrient cycling and organic matter decomposition. mdpi.com

Furthermore, a major concern is the proliferation of antibiotic resistance. The presence of antibiotics in the environment fosters the selection of antibiotic-resistant bacteria. nih.gov This not only affects the local microbial ecology but also poses a significant threat to public health by contributing to the growing problem of antimicrobial resistance. The study of how specific antibiotics like bacitracin zinc impact environmental microbiomes is crucial for assessing these risks and developing mitigation strategies.

Research into these microbial shifts also highlights the concept of "keystone species" within microbiomes. youtube.com The suppression of certain key bacterial groups by bacitracin zinc can have cascading effects on the entire microbial community, as other organisms may depend on them for metabolic byproducts. youtube.com Identifying these keystone taxa and understanding their susceptibility to antibiotics is a key goal for microbiome research, aiming to predict and prevent large-scale disruptions to ecosystem function.

Future Directions in Bacitracin Zinc Research

Continuous Development of Next-Generation Antimicrobial Agents

The unique mode of action of bacitracin, which involves targeting the lipid carrier C55-isoprenyl pyrophosphate (C55-PP), presents a promising and currently underexploited strategy in antibacterial drug discovery. universiteitleiden.nl This mechanism differs from many commonly used antibiotics, making it a valuable template for developing new drugs that can circumvent existing resistance pathways. nih.govpnas.org

The development of next-generation antibiotics inspired by bacitracin is heavily informed by its molecular interaction with its target. High-resolution crystal structures of the bacitracin-zinc-ligand complex have provided unprecedented insight into this interaction. nih.govpnas.orgresearchgate.net These studies reveal that bacitracin, in complex with a divalent metal ion like zinc, forms a compact, amphipathic dome-like structure that completely envelops the pyrophosphate group of its lipid target. nih.govpnas.org This efficient sequestration of C55-PP is a previously unseen mode of recognition for lipid pyrophosphates and serves as a foundational principle for new drug design. nih.govpnas.org

Advanced design principles for new C55-PP-targeting antibiotics focus on mimicking this sequestration mechanism. The goal is to create molecules that can specifically recognize and bind to the pyrophosphate moiety of the lipid carrier, thereby disrupting the bacterial cell wall synthesis pathway. nih.gov The convergence of bacitracin and other antibiotics like nisin to recognize similar lipid pyrophosphate targets, albeit through different mechanisms, highlights the physiological importance and viability of this target. nih.gov Future research will leverage these structural insights to design novel peptidomimetics or small molecules that replicate the binding efficiency and specificity of bacitracin, aiming for improved pharmacological properties.

Recent research has demonstrated that the bacitracin scaffold is highly amenable to structural modification, opening avenues for creating variants with improved activity and profiles. universiteitleiden.nl Structure-activity relationship (SAR) studies have been crucial in identifying key residues for modification. For example, a recently reported crystal structure revealed that bacitracin adopts a highly ordered amphipathic conformation upon binding its target, which guided further investigation into its nonpolar residues. universiteitleiden.nl

Key innovations have included:

Targeted Amino Acid Substitution: Replacing specific nonpolar amino acids within the bacitracin structure has yielded analogues with significantly enhanced antibacterial activity. universiteitleiden.nlpnas.org For instance, substituting the branched 4-carbon side chains of certain amino acids with an 8-carbon linear aliphatic side chain resulted in a dramatic enhancement of antibacterial activity against clinically relevant, drug-resistant pathogens, including vancomycin-resistant isolates. universiteitleiden.nlpnas.org

Modification of the Metal-Binding Moiety: Researchers have synthesized analogues where the N-terminal thiazoline (B8809763) motif, crucial for zinc binding, is replaced by other known zinc-binding groups. nih.gov This line of inquiry seeks to optimize the molecule's metal-binding properties and potentially its stability and activity.

Developing Zinc-Independent Analogues: An intriguing discovery is the development of hydrophobic bacitracin analogues that exhibit heightened activity without the need for exogenous zinc. universiteitleiden.nlpnas.org Mechanistic studies confirmed that these variants maintain the ability to bind C55-PP, suggesting that the structural changes may predispose the molecule to an active conformation, strengthening its binding affinity without zinc. universiteitleiden.nlpnas.org

Future work will focus on optimizing these lead compounds, for example, by conducting lipid screens at various positions to further refine structure-activity insights and enhance potency. universiteitleiden.nl These modifications aim not only to broaden the antibacterial spectrum but also to address the systemic toxicity that has historically limited bacitracin to topical use. pnas.org

Bacitracin AnalogueModificationKey Finding
Analogue 9 Substitution with an 8-carbon linear aliphatic side chainEnhanced antibacterial activity against vancomycin-resistant pathogens; full activity does not require zinc supplementation. universiteitleiden.nlpnas.org
Analogue 11 Substitution with an 8-carbon linear aliphatic side chainPotent activity against drug-resistant pathogens; maintains C55-PP binding capacity in the absence of zinc. universiteitleiden.nlpnas.org
Thiazoline-Replaced Analogues N-terminal thiazoline motif replaced with other zinc-binding moietiesExplores alternative ways to coordinate the essential metal ion, potentially altering activity and stability. nih.gov

In-Depth Understanding of Bacterial Resistance Evolution and Mechanisms

While resistance to bacitracin has not been as widespread as for other antibiotics, understanding the potential for its development is crucial for the longevity of both the parent compound and its future derivatives. nih.gov Research in this area focuses on the genetic and molecular underpinnings of how bacteria might evade the action of bacitracin.

Bacterial resistance can be broadly categorized as intrinsic or acquired. nih.gov Intrinsic resistance refers to the inherent properties of a microorganism that confer tolerance, while acquired resistance results from genetic mutations or the acquisition of resistance genes. nih.gov

In the context of bacitracin, specific mechanisms have been identified, particularly in producer organisms:

Intrinsic Resistance in Producer Strains: Some Bacillus species that produce bacitracin have a self-resistance mechanism to protect themselves. This involves an ABC transporter system encoded by the genes bcrA, bcrB, and bcrC, which likely functions by exporting the antibiotic out of the cell. The expression of this system is regulated by the bacR and bacS genes. mdpi.com

Horizontal Gene Transfer: The genes for bacitracin synthesis show high similarity to those for other antimicrobial peptides in different Bacillus species, suggesting that horizontal gene transfer might have occurred among these species. mdpi.com This highlights a potential pathway for the spread of both synthesis and resistance genes in the environment.

Acquired Resistance Pathways: The primary mechanism of acquired resistance to bacitracin in clinically relevant bacteria involves the upregulation of the undecaprenol (B103720) kinase (BacA), which converts undecaprenol to C55-P, bypassing the need for pyrophosphate recycling that bacitracin inhibits. Overexpression of genes encoding ABC transporters that can pump the antibiotic out of the cell is another significant mechanism.

Future research must focus on elucidating these complex pathways in greater detail. Understanding the regulation of these resistance genes, the triggers for their expression, and their prevalence in clinical isolates is essential for predicting and combating the emergence of resistance to next-generation bacitracin analogues.

Refinement of Global Antimicrobial Resistance Surveillance and Monitoring Systems

Effective surveillance is the cornerstone of managing antimicrobial resistance. For bacitracin and its future derivatives, robust monitoring systems are needed to track resistance trends in human, animal, and environmental sectors, in line with the "One Health" approach. nih.gov

A significant challenge in global AMR surveillance is the heterogeneity of data collected from various sources, including routine clinical screenings, hospital outbreak investigations, and research studies. mdpi.comnih.gov This makes direct comparisons difficult and can obscure the true prevalence and spread of resistance.

Future efforts must prioritize:

Harmonization of Methods: There is a critical need for international harmonization of integrated antimicrobial resistance monitoring systems. who.int This includes standardizing laboratory procedures such as antimicrobial susceptibility testing (AST) methods and coordinating sampling strategies across different sectors (human, food-producing animals, food products). nih.govwho.int

Data Integration and Management: Developing strategies for harmonizing and integrating heterogeneous data is crucial. mdpi.comnih.govsemanticscholar.org This involves creating common catalogues for variables, defining data categories, and performing plausibility checks to ensure data quality and comparability. mdpi.comnih.gov

Integrated Surveillance Systems: National and international surveillance systems, such as the Korean Global Antimicrobial Resistance Surveillance System (Kor-GLASS), provide a model for integrating human, animal, and environmental data. nih.gov Such systems, which emphasize data quality management through external quality assessments and interlaboratory proficiency testing, are essential for providing a comprehensive understanding of AMR trends and informing public health actions. nih.gov

By refining these surveillance systems, public health bodies can better monitor the emergence of bacitracin resistance, evaluate the impact of interventions, and ensure the sustained effectiveness of this important class of antibiotics. who.int

Interdisciplinary Research on Microbiome-Antibiotic Interactions

The widespread use of bacitracin zinc in animal agriculture presents a complex ecological issue that extends far beyond the farm. As this antibiotic compound journeys through the gastrointestinal tracts of livestock and into terrestrial ecosystems via manure, it initiates a cascade of interactions with diverse microbial communities. Understanding the long-term repercussions of this exposure requires a multifaceted, interdisciplinary approach, combining microbiology, ecology, soil science, and computational biology. Future research must focus on deciphering the intricate and lasting effects of bacitracin zinc on the structure, function, and resilience of these vital microbial ecosystems.

Exploring Long-Term Ecological Consequences of Bacitracin Exposure on Microbial Ecosystems

The persistent, low-level introduction of bacitracin zinc into animal gut and soil environments acts as a chronic disturbance, reshaping microbial communities in ways that are only beginning to be understood. The long-term ecological consequences are significant, primarily manifesting as alterations in microbial diversity, the promotion of antibiotic resistance, and the disruption of essential ecosystem functions.

Alterations in Gut and Soil Microbiota Composition

Prolonged exposure to bacitracin zinc fundamentally alters the composition and diversity of microbial communities in both the animal gut and the soil.

Table 1: Observed Effects of Bacitracin Zinc on Microbial Taxa in Gut Ecosystems

Phylum/Order/Genus Direction of Change Host Animal Source(s)
Firmicutes Decrease Ruminants (in vitro) researchgate.net
Bacteroidetes Decrease Ruminants (in vitro) researchgate.net
Clostridiales Increase Broiler Chickens nih.gov
Faecalibacterium Increase Broiler Chickens nih.gov
Lactobacillus Decrease Broiler Chickens nih.gov
Eubacterium Decrease Broiler Chickens nih.gov
Clostridium aminophilum Decrease Ruminants (in vitro) researchgate.net
Clostridium sticklandii Decrease Ruminants (in vitro) researchgate.net

Promotion and Dissemination of Antibiotic Resistance

One of the most critical long-term consequences of widespread bacitracin use is the promotion and spread of antibiotic resistance genes (ARGs). The environment is increasingly recognized as a significant reservoir for ARGs nih.govnih.gov.

Continuous exposure to sub-lethal concentrations of bacitracin in the gut and soil creates a selective pressure that favors the survival and proliferation of resistant bacteria researchgate.net. These resistance genes are often located on mobile genetic elements, such as plasmids, which can be transferred between different bacteria—including from environmental or commensal species to pathogenic ones—through horizontal gene transfer (HGT) nih.govnih.govresearchgate.net. Manure from livestock serves as a major vehicle for disseminating both antibiotic residues and ARGs into the environment researchgate.netnih.gov. This creates environmental "hotspots" where resistance can proliferate and new resistant strains may emerge nih.gov. The presence of ARGs in soil is a documented outcome of agricultural and human activities, and research in this area has led to the discovery of new resistance mechanisms nih.gov.

Disruption of Key Ecological Functions

Shifts in the composition of microbial communities can have cascading effects on the ecological functions they perform.

Gut Ecosystem: The gut microbiome plays a crucial role in host health, including nutrient metabolism and immune system development. Altering the balance of key microbial groups can disrupt these functions. For example, both zinc deficiency and overdose can lead to a dysbiosis in the gut microbiota, affecting the production of beneficial metabolites like short-chain fatty acids (SCFAs) nih.govmdpi.com.

Soil Ecosystem: Soil microorganisms are fundamental to biogeochemical cycling, organic matter decomposition, and maintaining soil structure and fertility mdpi.commdpi.com. By altering the diversity and composition of these communities, bacitracin exposure can indirectly impact these essential processes researchgate.netnih.gov. A decrease in microbial diversity could compromise soil health and, by extension, crop productivity nih.gov. For example, since different microbial groups are responsible for various stages of nutrient cycling, a reduction in diversity could impair the soil's ability to support plant growth mdpi.com.

Q & A

(Basic) What standardized methods are recommended for quantifying zinc content in bacitracin zinc powder, and how do they ensure analytical accuracy?

Answer:
The United States Pharmacopeia (USP) General Chapter 〈591〉 outlines methodologies for zinc determination, including titration and instrumental techniques like atomic absorption spectroscopy (AAS). For bacitracin zinc formulations, USP specifies matrix-matching of standards and samples to minimize interference . Key steps include:

  • Sample Preparation : Acid digestion to solubilize zinc.
  • Instrument Calibration : Use matrix-matched standards (e.g., sulfate-bacitracin zinc blends) to account for formulation-specific interferences .
  • Validation : Precision (RSD <5%) and recovery studies (95–105%) to confirm accuracy.

(Advanced) How can researchers resolve contradictions in antimicrobial efficacy data between in vitro and in vivo studies of this compound?

Answer:
Discrepancies often arise from differences in bioavailability, bacterial load, or host-microbe interactions. Methodological strategies include:

  • Dosage-Response Modeling : Compare MIC (minimum inhibitory concentration) values in vitro with tissue-specific pharmacokinetic profiles in vivo .
  • Biofilm Assays : Test efficacy against biofilm-encased bacteria, which mimic in vivo resistance patterns .
  • Meta-Analysis : Use statistical tools (e.g., random-effects models) to aggregate data across studies and identify confounding variables .

(Basic) What are the critical parameters for validating the stability of this compound in experimental formulations?

Answer:
Stability studies should follow ICH guidelines and monitor:

  • Degradation Products : HPLC-MS to detect bacitracin hydrolysis products (e.g., bacitracin F) .
  • Zinc Leaching : AAS or ICP-MS to track zinc ion release under varying pH/temperature .
  • Potency Retention : Bioassays (e.g., agar diffusion) to confirm antimicrobial activity ≥90% of initial potency after storage .

(Advanced) How can researchers design experiments to evaluate synergistic interactions between bacitracin zinc and other antimicrobial agents?

Answer:
Use a factorial design approach:

  • Checkerboard Assay : Determine fractional inhibitory concentration (FIC) indices for combinations (e.g., bacitracin zinc + polymyxin B) .
  • Mechanistic Studies : Transcriptomic profiling (RNA-seq) to identify pathways modulated by synergy .
  • Animal Models : Test combination efficacy in wound infection models, monitoring bacterial load and inflammation markers .

(Basic) What spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

Answer:

  • FT-IR : Confirm zinc coordination via shifts in amide I (1640–1680 cm⁻¹) and carboxylate (1390–1450 cm⁻¹) bands .
  • NMR : ¹H-NMR in D₂O to assess peptide backbone integrity (absence of hydrolysis-induced peak splitting) .
  • XRD : Verify crystalline zinc complex formation using reference USP patterns .

(Advanced) How should researchers address variability in bacitracin zinc’s activity against Gram-positive vs. Gram-negative bacteria in mechanistic studies?

Answer:

  • Membrane Permeability Assays : Use fluorescent probes (e.g., NPN) to quantify outer membrane disruption in Gram-negative strains .
  • Genetic Knockouts : Compare efficacy in Staphylococcus aureus (wild-type) vs. ltaS mutants with altered cell wall teichoic acids .
  • Proteomic Profiling : Identify bacitracin-binding targets (e.g., undecaprenyl pyrophosphate phosphatase) across bacterial species .

(Basic) What USP chapters specify quality control standards for bacitracin zinc topical powder formulations?

Answer:

  • 〈2359〉 : Specifications for sulfate and bacitracin zinc topical aerosols .
  • 〈2361〉: Ointment formulations, including particle size limits (D90 <50 µm) .
  • 〈591〉: Zinc quantification protocols for compliance testing .

(Advanced) What strategies optimize bacitracin zinc’s penetration in ex vivo skin models for transdermal delivery studies?

Answer:

  • Franz Diffusion Cells : Measure flux using synthetic membranes (e.g., Strat-M®) with receptor media simulating interstitial fluid .
  • Enhancer Screening : Test terpenes (e.g., limonene) or microneedle arrays to improve stratum corneum permeability .
  • Confocal Microscopy : Track zinc distribution in epidermal layers using fluorescent probes (e.g., Zinpyr-1) .

(Basic) How should researchers conduct literature reviews to identify gaps in bacitracin zinc’s mechanism of action?

Answer:

  • PICO Framework : Focus on Population (bacterial strains), Intervention (bacitracin zinc), Comparison (other zinc formulations), Outcome (MIC, resistance rates) .
  • Systematic Searches : Use SciFinder and Web of Science with keywords: “bacitracin zinc AND (mechanism OR resistance)” .
  • Gap Analysis : Tabulate understudied areas (e.g., impact on gut microbiota) .

(Advanced) What computational tools can predict bacitracin zinc’s interactions with bacterial membrane components?

Answer:

  • Molecular Dynamics (MD) : Simulate binding to lipid II or undecaprenyl phosphate using GROMACS .
  • Docking Software (AutoDock Vina) : Model interactions with Gram-positive teichoic acids .
  • QSAR Models : Correlate zinc chelation strength (logK values) with antimicrobial activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.